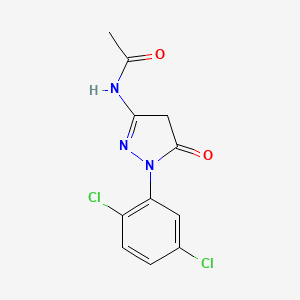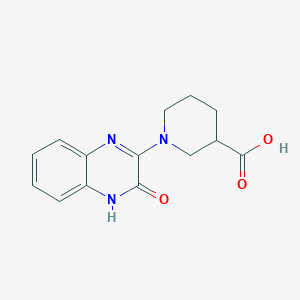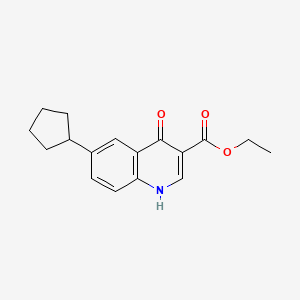
6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This process can be carried out under photoredox catalyst-free conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethoxy and trifluoromethyl groups can influence the reactivity of the naphthalene ring, making it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may be required to achieve the desired transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted naphthalene derivatives.
Applications De Recherche Scientifique
6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with improved chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 6-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene exerts its effects involves its interaction with molecular targets and pathways. The electron-withdrawing nature of the trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific pharmacological effects.
Comparaison Avec Des Composés Similaires
6-(Trifluoromethyl)phenanthridine: This compound also contains a trifluoromethyl group attached to an aromatic ring and shares similar chemical properties.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and share the trifluoromethyl functional group.
Uniqueness: 6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H6F6O |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)10-3-1-2-7-6-8(4-5-9(7)10)19-12(16,17)18/h1-6H |
Clé InChI |
XPKJHXHIINCMMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)
![2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid](/img/structure/B11845063.png)




![Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845089.png)
![5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11845093.png)



![(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane](/img/structure/B11845108.png)


